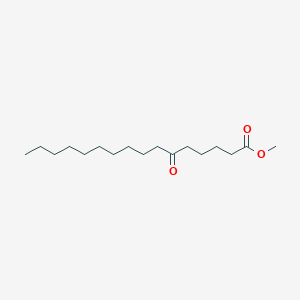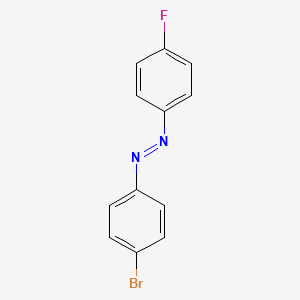
(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene is an organic compound belonging to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features a bromine atom attached to one phenyl ring and a fluorine atom attached to another phenyl ring, making it a substituted diazene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene typically involves the reaction of 4-bromoaniline with 4-fluorobenzene diazonium salt. The reaction is carried out under acidic conditions, often using hydrochloric acid, to facilitate the formation of the diazene linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale diazotization reactions followed by coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction can lead to the formation of hydrazine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted diazenes depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromophenyl)-2-(4-chlorophenyl)diazene
- (E)-1-(4-Bromophenyl)-2-(4-methylphenyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(4-methylphenyl)diazene
Uniqueness
(E)-1-(4-Bromophenyl)-2-(4-fluorophenyl)diazene is unique due to the specific combination of bromine and fluorine substituents on the phenyl rings. This combination can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other similar diazenes.
Properties
CAS No. |
51788-95-5 |
|---|---|
Molecular Formula |
C12H8BrFN2 |
Molecular Weight |
279.11 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-fluorophenyl)diazene |
InChI |
InChI=1S/C12H8BrFN2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
IQGMFEVJCXXCMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


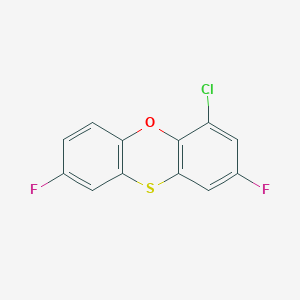
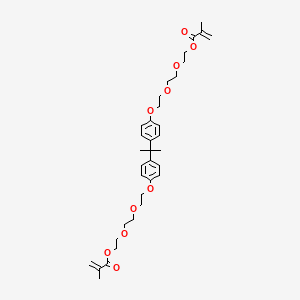
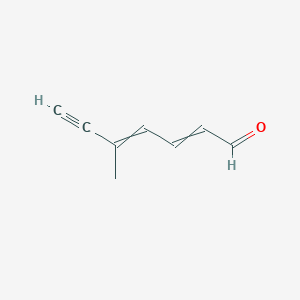
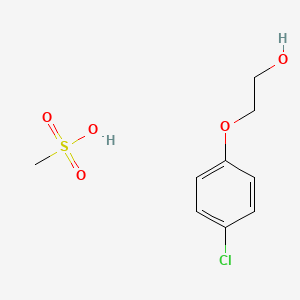
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

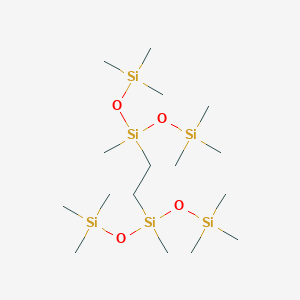

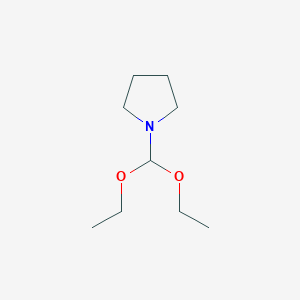
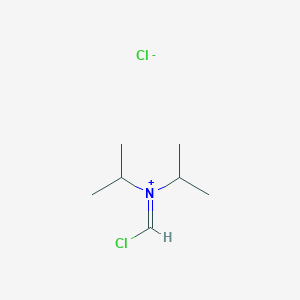

![Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-](/img/structure/B14641713.png)
